Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
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Description
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.205. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a structural analog of antiviral compounds . It’s also been studied for its potential neuroprotective and anti-neuroinflammatory properties . .
Mode of Action
It’s known that the compound undergoes a dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .
Biochemical Pathways
It’s been suggested that the compound may have neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound has shown promising results in terms of its neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that it undergoes can be affected by the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Properties
IUPAC Name |
ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVADCJFMKTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341283-98-4 |
Source
|
Record name | ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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